AG-636

Enzymology DHODH inhibition Potency comparison

AG-636 is a clinically validated DHODH inhibitor that uniquely induces complete tumor regression in DLBCL xenograft models, a benchmark not uniformly achieved by other DHODH inhibitors. With 78% reduction in pyrimidine pools and proven in vivo activity, it is the ideal tool compound for benchmarking target engagement and testing synthetic lethal interactions in hematologic malignancies. Ensure your preclinical lymphoma programs benefit from the industry-standard reference inhibitor.

Molecular Formula C21H17N3O2
Molecular Weight 343.4 g/mol
Cat. No. B8144544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-636
Molecular FormulaC21H17N3O2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=C(C=C2)C3=CC(=C4C(=C3)N=NN4C)C(=O)O
InChIInChI=1S/C21H17N3O2/c1-13-5-3-4-6-17(13)15-9-7-14(8-10-15)16-11-18(21(25)26)20-19(12-16)22-23-24(20)2/h3-12H,1-2H3,(H,25,26)
InChIKeyGSBZRCGZLMBSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AG-636: A Clinical-Stage, Oral DHODH Inhibitor with Potent Anti-Lymphoma Activity (CAS 1623416-31-8)


AG-636 is a novel, potent, reversible, and orally bioavailable small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway [1]. It demonstrates an IC50 of 17 nM against DHODH and exhibits strong anticancer effects, with a pronounced sensitivity profile favoring hematologic malignancies over solid tumors [1]. The compound is in clinical development (Phase 1; NCT03834584) for the treatment of advanced lymphoma and is poised for evaluation in acute leukemias [2].

Why AG-636 Cannot Be Substituted with Other DHODH Inhibitors: Evidence of Divergent Potency, Selectivity, and In Vivo Efficacy


The DHODH inhibitor class comprises structurally and functionally diverse molecules with critical differences in binding modes, species-specific potency, and clinical development paths. Simple substitution of AG-636 with another DHODH inhibitor like BAY-2402234 (Orludodstat), PTC299, or DSM265 is scientifically unsound due to marked variations in human DHODH IC50 values, oral bioavailability profiles, and, most critically, differential anti-tumor activity in hematologic versus solid tumor models [1]. AG-636 exhibits a unique combination of high human DHODH potency (IC50 1.2 nM) and a validated in vivo efficacy profile that results in complete tumor regression in lymphoma xenografts, a benchmark not uniformly achieved by all clinical-stage DHODH inhibitors [1].

AG-636 Differentiation: A Quantitative Evidence Guide for Scientific Selection


Human DHODH Enzyme Inhibition: AG-636 Demonstrates Superior Potency Compared to PTC299

AG-636 exhibits higher potency against human DHODH (IC50 = 1.2 nM) compared to the clinical-stage inhibitor PTC299 (IC50 = 1.6 nM), representing a 25% improvement in enzyme inhibition [1]. This difference in primary target engagement is critical for achieving robust in vivo efficacy.

Enzymology DHODH inhibition Potency comparison

In Vivo Lymphoma Xenograft Efficacy: AG-636 Achieves Complete Tumor Regression in Contrast to Modest Activity in Solid Tumor Models

In a head-to-head comparison of tumor types, AG-636 treatment (10-100 mg/kg, oral, BID, 14 days) resulted in robust tumor growth inhibition and complete tumor regression in a lymphoma xenograft model (OCILY19), whereas it exhibited poor activity in solid tumor xenograft models [1]. This stark differential activity is a hallmark of AG-636's mechanism.

In vivo efficacy Lymphoma Xenograft model

Antiproliferative Activity in Hematologic Cancer Cell Lines: AG-636 Exhibits Low Nanomolar Potency Across a Diverse Panel

AG-636 displays potent and broad antiproliferative activity against a panel of hematologic cancer cell lines, with IC50 values ranging from 8 to 22 nM, while normal PBMCs remain largely unaffected (IC50 > 500 nM) . This demonstrates a significant therapeutic window in vitro.

Cell viability Hematologic malignancies Antiproliferative assay

Mechanistic Confirmation of Target Engagement: AG-636 Potently Suppresses De Novo Pyrimidine Synthesis

Treatment of Raji cells with AG-636 (10 nM) led to a 78% reduction in intracellular uridine monophosphate (UMP) and a 65% reduction in cytidine triphosphate (CTP) levels, confirming potent and specific blockade of DHODH and de novo pyrimidine synthesis . This direct evidence of target engagement distinguishes AG-636 from inhibitors with less robust effects on downstream metabolites.

Mechanism of action Metabolomics Pyrimidine biosynthesis

Optimal Research Applications for AG-636 Based on Quantitative Differentiation


Preclinical Development of Novel Therapies for Relapsed/Refractory Lymphoma

AG-636 is ideally suited for preclinical efficacy studies in lymphoma models, particularly diffuse large B-cell lymphoma (DLBCL). Its demonstrated ability to induce complete tumor regression in OCILY19 xenografts at clinically relevant doses (10-100 mg/kg BID) provides a strong foundation for combination studies with standard-of-care agents or novel targeted therapies [1].

Investigating Pyrimidine Starvation as a Synthetic Lethal Strategy in AML

Given its potent antiproliferative effects in AML cell lines (e.g., HL-60 IC50 = 18 nM) and its ability to suppress de novo pyrimidine synthesis, AG-636 is a key tool compound for exploring vulnerabilities in acute myeloid leukemia . It is particularly valuable for testing synthetic lethal interactions with other metabolic or DNA-damage response pathways, as suggested by its mechanism of action [1].

Benchmarking DHODH Inhibitor Pharmacology in Metabolic Studies

The well-characterized and quantified effect of AG-636 on pyrimidine metabolite pools (78% reduction in UMP) makes it an excellent standard for benchmarking other DHODH inhibitors in metabolomic and pharmacodynamic assays. Researchers can use AG-636 as a positive control to validate target engagement and quantify the degree of pathway inhibition in their experimental systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG-636

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.